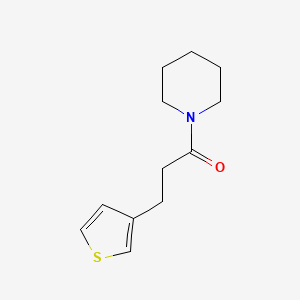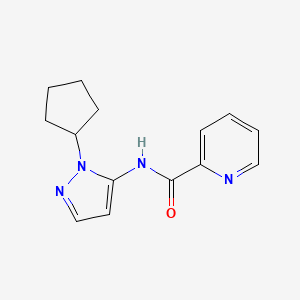
N,N-dimethyl-3-thiophen-3-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-thiophen-3-ylpropanamide, also known as DTPA, is a chemical compound that belongs to the class of thiophene derivatives. DTPA has been widely used in scientific research due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-thiophen-3-ylpropanamide is not well understood, but it is believed to be related to its ability to interact with various biological targets, such as enzymes and receptors. N,N-dimethyl-3-thiophen-3-ylpropanamide has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease.
Biochemical and physiological effects:
N,N-dimethyl-3-thiophen-3-ylpropanamide has been shown to exhibit several biochemical and physiological effects, including potent inhibitory activity against several enzymes, such as acetylcholinesterase and butyrylcholinesterase. N,N-dimethyl-3-thiophen-3-ylpropanamide has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-dimethyl-3-thiophen-3-ylpropanamide in lab experiments is its unique chemical properties, which make it a versatile building block for the synthesis of various biologically active compounds. However, one of the main limitations of using N,N-dimethyl-3-thiophen-3-ylpropanamide is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of N,N-dimethyl-3-thiophen-3-ylpropanamide in scientific research, including the development of new synthetic methods for the preparation of N,N-dimethyl-3-thiophen-3-ylpropanamide and its derivatives, the investigation of its potential applications in the development of new antimicrobial agents, and the exploration of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
In conclusion, N,N-dimethyl-3-thiophen-3-ylpropanamide is a unique chemical compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Métodos De Síntesis
The synthesis of N,N-dimethyl-3-thiophen-3-ylpropanamide can be achieved through several methods, including the reaction of 3-thiophenecarboxylic acid with N,N-dimethylpropan-1-amine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through column chromatography or recrystallization to obtain pure N,N-dimethyl-3-thiophen-3-ylpropanamide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-thiophen-3-ylpropanamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of N,N-dimethyl-3-thiophen-3-ylpropanamide is in the field of organic synthesis, where it has been used as a key building block for the synthesis of various biologically active compounds, such as antifungal and antibacterial agents.
Propiedades
IUPAC Name |
N,N-dimethyl-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10(2)9(11)4-3-8-5-6-12-7-8/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXKAFJCNTNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-thiophen-3-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)

![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)

![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)

![3,5-dimethoxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7501059.png)
